molecular formula C41H68O14 B190640 Astragaloside III CAS No. 84687-42-3

Astragaloside III

Cat. No. B190640
CAS RN: 84687-42-3
M. Wt: 785 g/mol
InChI Key: FVFSMBDVZVUETN-BQAOMNQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Astragaloside III is a saponin first isolated from the dried plant roots of the genus Astragalus, which is used in traditional Chinese medicine . It is bioavailable after oral administration, distributed mainly to the thymus and spleen, and has a half-life of approximately 2 hours . Astragalosides have various therapeutic effects and are used clinically in the treatment of diabetes and cardiovascular disease .


Synthesis Analysis

Astragalosides are synthesized in the leaves and stem and then translocated to the root . Genes related to the mevalonate pathway were expressed in different levels in different organs . Almost all genes showed high transcript levels in the stem and leaf, with the lowest transcript levels being recorded in the root .


Molecular Structure Analysis

The molecular weight of Astragaloside III is 784.97 g/mol, and its molecular formula is C41H68O14 . The structure of Astragaloside III is complex, with multiple functional groups contributing to its biological activity .


Chemical Reactions Analysis

Astragaloside III has been shown to have significant effects on cellular processes, including proliferation and apoptosis . It modulates functional signaling pathways associated with apoptosis and metabolism .

Scientific Research Applications

Anticancer Properties

Astragaloside III shows promise in cancer treatment, particularly for breast cancer. It has been found to effectively reduce cancer cell survival and inhibit tumor growth through the induction of cell apoptosis signaling pathways (Wang, Tang, & Chen, 2015).

Wound Healing

Astragaloside III also plays a role in wound healing, particularly in diabetic models. It promotes wound repair by enhancing collagen deposition, expression of extracellular matrix-related genes, and formation of new blood vessels (Luo et al., 2016).

Cardiovascular Protection

It has significant cardiovascular protective effects, activating anti-inflammatory and growth factor signaling in vascular endothelial cells. This activation involves the p38-dependent pathway and is crucial for its cardiovascular protective effect (Wang et al., 2020).

Angiogenesis and Nitric Oxide Accumulation

Astragaloside III stimulates angiogenesis and increases nitric oxide accumulation, which is vital in treating ischemic diseases. It activates multiple signaling pathways, including JAK2/STAT3 and ERK1/2, in endothelial cells (Wang et al., 2013).

Neuroprotective Properties

Astragaloside III enhances the anti-tumor response of NK cells, which is crucial in managing colon cancer. It elevates the expression of NKG2D and IFN-γ in NK cells, thus increasing their tumor-killing ability (Chen et al., 2019).

Pharmacokinetic Studies

Studies have been conducted to understand the pharmacokinetics of Astragaloside III in rats. This includes analyzing its absorption, metabolism, and distribution in the body, providing insights for clinical applications (Liu et al., 2016).

Anti-inflammatory and Immunoregulatory Effects

Astragaloside III shows significant anti-inflammatory and immunoregulatory activities, crucial in managing conditions like myocardial hypertrophy and other inflammatory diseases (Yang et al., 2013).

Other Effects

Further research is exploring its potential in other areas, like liver fibrosis and age-related diseases, showcasing its broad spectrum of possible applications (Gui et al., 2006; Lei et al., 2003)(https://consensus.app/papers/antiaging-effect-astragalosides-mechanism-action-lei/d8c2290354b95a93bf33cebb67ef5a34/?utm_source=chatgpt).

Safety And Hazards

Astragaloside III should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFSMBDVZVUETN-BQAOMNQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H68O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331663
Record name Astragaloside III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

astragaloside III

CAS RN

84687-42-3
Record name Astragaloside III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84687-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astragaloside III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084687423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astragaloside III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASTRAGALOSIDE III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVP53009FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
378
Citations
P Indu, N Arunagirinathan, MR Rameshkumar… - Microbial …, 2021 - Elsevier
… In this study, it was found that astragaloside III had shown the highest binding energy value of −… Docking results showed that astragaloside III and astragaloside II shared a common …
Number of citations: 15 www.sciencedirect.com
X Chen, X Chen, J Gao, H Yang, Y Duan… - Frontiers in …, 2019 - frontiersin.org
… However, few studies have evaluated the antitumor effects of Astragaloside III through … Astragaloside III in restoring antitumor function of NK cells. We demonstrated that Astragaloside III …
Number of citations: 17 www.frontiersin.org
Y Zhai, P Li, M Wang, M Gong… - Biomedical …, 2016 - Wiley Online Library
… Likewise, in the present study, the plasma concentration–time curve of astragaloside III in rats after … Overall, the F of AST III is not satisfactory, suggesting that astragaloside III shows poor …
S Wang, L Tang, F Chen - African Journal of Traditional, Complementary …, 2015 - ajol.info
… Conclusion: We believe that Astragaloside III provides a new therapeutic … Astragaloside III on breast cancer cell lines in vitro as well as xenograft in vivo. We found that Astragaloside III …
Number of citations: 7 www.ajol.info
H Wang, R Yuan, Q Cao, M Wang, D Ren… - Phytotherapy …, 2020 - Wiley Online Library
Astragaloside III (AS‐III) is a triterpenoid saponin contained in Astragali Radix and has potent anti‐inflammatory effects on vascular endothelial cells; however, underlying mechanisms …
Number of citations: 5 onlinelibrary.wiley.com
XH Liu, L Guo, YL Yang, F Hu, XY Chen… - Journal of …, 2016 - academic.oup.com
… astragaloside III and at m/z 633.18→331.18 for the internal standard (hesperidin). Both astragaloside III … the overall trend of disposition of astragaloside III were C thymus > C spleen > C …
Number of citations: 2 academic.oup.com
JS Kim, MH Yean, EJ Lee, SS Kang - Natural Product Sciences, 2008 - koreascience.kr
… and sugar moieties were very close to those of astragaloside III (9) except for the signals assigned to the inner glycoside moiety. A linkage of the diglycoside of glucosyl(1 - 2)-glucosyl to …
Number of citations: 15 koreascience.kr
P Indu, N Arunagirinathan, MR Rameshkumar… - Journal of King Saud …, 2022 - Elsevier
… From the findings of this study, it is concluded that the phytocompounds such as astragaloside II, astragaloside III, and astragaloside IV possess promising in vitro antiviral activity …
Number of citations: 2 www.sciencedirect.com
I Ionkova, G Momekov, P Proksch - Fitoterapia, 2010 - Elsevier
… in bioreactor gave 18.5 g l − 1 dry wt roots with the highest astragaloside production in vitro up to now — 1.64% (astragaloside I), 1.12% (astragaloside II) and 1.08% (astragaloside III). …
Number of citations: 60 www.sciencedirect.com
I KITAGAWA, H WANG, M SAITO… - Chemical and …, 1983 - jstage.jst.go.jp
… (3) The infrared (IR) spectrum of astragaloside III (3) exhibited … The 13C-NMR spectrum of astragaloside III (3) exhibited … Therefore, astragaloside III (3) was shown to possess a 2’-OB…
Number of citations: 45 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.